molecular formula C16H22Br3N3O B11554846 N'-[(2E)-Octan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(2E)-Octan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11554846
M. Wt: 512.1 g/mol
InChI Key: NSLJHSRUSVVGKB-SRZZPIQSSA-N
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Description

N’-[(2E)-Octan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes an octan-2-ylidene group and a tribromophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-Octan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves a multi-step process:

    Formation of the Octan-2-ylidene Group: This step involves the reaction of octanal with a suitable reagent to form the octan-2-ylidene group.

    Introduction of the Tribromophenylamino Group: The tribromophenylamino group is introduced through a reaction involving 2,4,6-tribromophenylamine and a suitable coupling agent.

    Coupling of the Two Groups: The final step involves coupling the octan-2-ylidene group with the tribromophenylamino group using a hydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-Octan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(2E)-Octan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(2E)-Octan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2E)-Hexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
  • N’-[(2E)-Decan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Uniqueness

N’-[(2E)-Octan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H22Br3N3O

Molecular Weight

512.1 g/mol

IUPAC Name

N-[(E)-octan-2-ylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C16H22Br3N3O/c1-3-4-5-6-7-11(2)21-22-15(23)10-20-16-13(18)8-12(17)9-14(16)19/h8-9,20H,3-7,10H2,1-2H3,(H,22,23)/b21-11+

InChI Key

NSLJHSRUSVVGKB-SRZZPIQSSA-N

Isomeric SMILES

CCCCCC/C(=N/NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/C

Canonical SMILES

CCCCCCC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)C

Origin of Product

United States

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